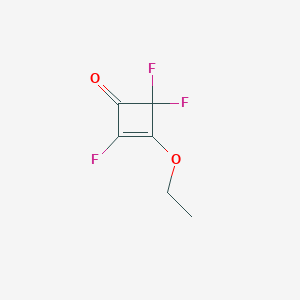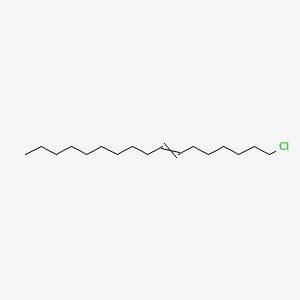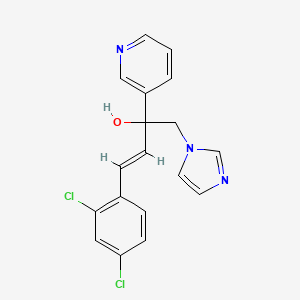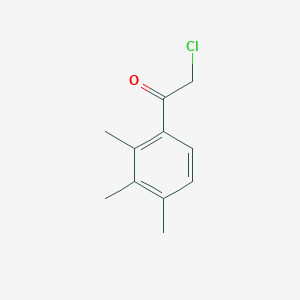
1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- is a heterocyclic compound that features a unique structure combining an isoindole core with a chloroethenyl substituent
Méthodes De Préparation
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- can be achieved through several synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics. Another approach involves the use of transition metal-catalyzed reactions, such as the [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes .
Analyse Des Réactions Chimiques
1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- has a wide range of scientific research applications:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The exact mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- is not well-documented. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the detailed mechanism by which this compound exerts its effects.
Comparaison Avec Des Composés Similaires
1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- can be compared with other similar compounds, such as:
Imidazole: A five-membered heterocyclic compound with broad chemical and biological properties.
2H-Indazoles: Nitrogen-containing heterocyclic compounds with significant bioactivities.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- lies in its specific structure and the presence of the chloroethenyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
20583-44-2 |
|---|---|
Formule moléculaire |
C10H6ClNO2 |
Poids moléculaire |
207.61 g/mol |
Nom IUPAC |
2-(2-chloroethenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C10H6ClNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-6H |
Clé InChI |
MQDUGZKSWGCSEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)

